(R)-Bicalutamide-d4

Isotopic purity Mass spectrometry Internal standard

(R)-Bicalutamide-d4 (CAS 1217826-87-3) is a deuterium-labeled stable isotope analog of (R)-Bicalutamide, the active R-enantiomer of the nonsteroidal antiandrogen bicalutamide. The compound bears four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the 4-fluorophenyl ring, yielding a molecular weight increase of +4 Da relative to the unlabeled parent (MW 434.41 versus 430.37).

Molecular Formula C18H14F4N2O4S
Molecular Weight 434.398
CAS No. 1217826-87-3
Cat. No. B564370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Bicalutamide-d4
CAS1217826-87-3
Synonyms(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-d4)sulfonyl]-2-hydroxy-2-methylpropanamide;  (R)-Casodex-d4; 
Molecular FormulaC18H14F4N2O4S
Molecular Weight434.398
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D
InChIKeyLKJPYSCBVHEWIU-FTFUYGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Bicalutamide-d4 (CAS 1217826-87-3): Isotopically Labeled Internal Standard for Androgen Receptor Antagonist Bioanalysis


(R)-Bicalutamide-d4 (CAS 1217826-87-3) is a deuterium-labeled stable isotope analog of (R)-Bicalutamide, the active R-enantiomer of the nonsteroidal antiandrogen bicalutamide . The compound bears four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the 4-fluorophenyl ring, yielding a molecular weight increase of +4 Da relative to the unlabeled parent (MW 434.41 versus 430.37) . The compound is supplied as an off-white crystalline solid with reported purity ≥95% (up to 98% from select vendors) and is intended exclusively as an internal standard for the quantitative bioanalysis of (R)-bicalutamide by LC-MS or LC-MS/MS .

Why (R)-Bicalutamide-d4 Cannot Be Substituted with Unlabeled Bicalutamide or Non-Deuterated Structural Analogs in Quantitative Bioanalysis


Generic substitution with unlabeled (R)-Bicalutamide or non-deuterated structural analogs is analytically invalid for LC-MS/MS quantification. Unlabeled (R)-Bicalutamide cannot be distinguished from the analyte by mass spectrometry due to identical molecular weight, eliminating any utility as an internal standard [1]. Non-deuterated structural analogs, while sometimes employed when deuterated standards are unavailable, exhibit differential extraction recovery and chromatographic retention behavior relative to the native analyte, resulting in incomplete correction of matrix effects and compromised quantitative accuracy [2]. In contrast, a stable isotope-labeled internal standard such as (R)-Bicalutamide-d4 co-elutes with the analyte and experiences identical matrix-induced ionization suppression or enhancement, thereby providing the most reliable correction for sample preparation variability and instrument fluctuation .

Quantitative Differentiation Evidence: (R)-Bicalutamide-d4 Versus Unlabeled Parent and Structural Analog Internal Standards


Isotopic Purity and Residual Undeuterated Content: (R)-Bicalutamide-d4 Isotopic Enrichment Profile

(R)-Bicalutamide-d4 is supplied with a characterized isotopic enrichment profile specifying the exact distribution of deuterated species. One vendor specification reports isotopic distribution as 94% d4, 5.7% d3, 0.1% d1, and no detectable d0 (unlabeled) species . This quantified enrichment profile is essential for assessing potential isotopic interference in MRM transitions and for validating method specificity. In contrast, unlabeled (R)-Bicalutamide contains 0% deuterium and would co-elute identically without providing any internal standard correction capability [1]. Non-deuterated structural analogs developed as alternative internal standards lack isotopic enrichment entirely and require independent characterization of their analytical behavior [1].

Isotopic purity Mass spectrometry Internal standard

Co-Elution and Matrix Effect Correction: Deuterated Internal Standard Versus Structural Analog Performance

A stable isotope-labeled internal standard such as (R)-Bicalutamide-d4 co-elutes precisely with the native analyte (R)-Bicalutamide, ensuring identical matrix-induced ionization suppression or enhancement at the exact moment of MS detection . This co-elution property is considered the gold standard for matrix effect correction in quantitative LC-MS/MS [1]. In contrast, structural analogs employed as alternative internal standards exhibit different chromatographic retention times (typically 0.2-0.8 minutes difference depending on structural modification), and experience different recovery rates during sample preparation due to physicochemical property divergence [2]. The deuterium-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification in biological samples [3].

Matrix effect LC-MS/MS Co-elution

Method Validation Performance: Accuracy and Precision Achieved with (R)-Bicalutamide-d4 as Internal Standard

LC-MS/MS assays employing deuterated bicalutamide as internal standard have demonstrated robust validation metrics consistent with FDA bioanalytical guidance. In a validated assay for simultaneous quantitation of abiraterone, enzalutamide, and bicalutamide in human plasma, bicalutamide was quantified over 1-1,000 ng/mL with accuracy ranging from 92.8% to 107.7% and precision of ≤15.3% CV at LLOQ [1]. These metrics were achieved using a deuterated internal standard to correct for matrix effects and sample preparation variability. In a separate hair sample assay, bicalutamide-D4 as internal standard enabled intra- and inter-day precision with CV < 20% and matrix effect CV < 20% across all analytes [2]. Comparable validation metrics are not attainable when substituting unlabeled bicalutamide (which cannot be distinguished from analyte) or when relying on non-deuterated structural analogs due to differential recovery and incomplete matrix effect correction [3].

Method validation Accuracy Precision

Mass Shift and Spectral Resolution: (R)-Bicalutamide-d4 (+4 Da) Versus Minimal Isotopic Labeling

(R)-Bicalutamide-d4 provides a +4 Da mass shift relative to unlabeled (R)-Bicalutamide (MW 434.41 vs. 430.37) . This 4 Da difference exceeds the minimum recommended mass shift of +3 Da for reliable LC-MS/MS internal standardization, ensuring that the internal standard's isotopic envelope does not overlap with the analyte's M+2 or M+4 isotopic peaks [1]. In contrast, compounds labeled with only 1-2 deuterium atoms (+1 to +2 Da) may exhibit spectral overlap with the natural abundance ¹³C isotopic peaks of the analyte, introducing systematic bias in quantification [2]. The tetradeuterated labeling at the 2,3,5,6-positions of the fluorophenyl ring ensures robust spectral separation while preserving near-identical physicochemical properties required for co-elution.

Mass shift Spectral resolution Isotopic interference

Enantiomeric Specificity: (R)-Bicalutamide-d4 Versus Racemic or (S)-Labeled Internal Standards

(R)-Bicalutamide-d4 is specifically the deuterium-labeled (R)-enantiomer of bicalutamide, not a racemic mixture or the (S)-enantiomer . This stereochemical specificity is critical because the pharmacokinetic properties of (R)-bicalutamide and (S)-bicalutamide differ substantially. (R)-Bicalutamide exhibits a plasma elimination half-life of approximately 1 week and accumulates 10-fold during daily dosing, whereas (S)-bicalutamide is rapidly cleared with a much shorter half-life [1]. For studies requiring enantiomer-specific quantification, only an (R)-configured internal standard ensures accurate measurement of the active enantiomer. Use of racemic bicalutamide-d4 or (S)-bicalutamide-d4 as internal standard would confound quantification due to potential stereoselective differences in extraction recovery and ionization efficiency [2].

Enantiomer Chiral Stereoselectivity

Recommended Procurement Scenarios for (R)-Bicalutamide-d4 in Quantitative Bioanalytical and Pharmacokinetic Workflows


Enantiomer-Specific Pharmacokinetic Studies Requiring (R)-Bicalutamide Quantification

(R)-Bicalutamide-d4 is the optimal internal standard for LC-MS/MS methods quantifying the active (R)-enantiomer in plasma, serum, or tissue samples from preclinical and clinical pharmacokinetic studies . The +4 Da mass shift and co-elution with the native analyte enable accurate correction of matrix effects, as evidenced by validation studies achieving 92.8-107.7% accuracy in human plasma [1]. The stereochemical specificity (R-configuration) ensures compatibility with chiral separation methods and avoids confounding introduced by racemic or (S)-configured internal standards .

Therapeutic Drug Monitoring Assays for Antiandrogen Combination Therapy

In clinical assays monitoring bicalutamide alongside abiraterone and enzalutamide, (R)-Bicalutamide-d4 provides the necessary analytical specificity and quantitative reliability [1]. The validated linear range of 1-1,000 ng/mL for bicalutamide, achieved using deuterated internal standard correction, meets the requirements for therapeutic drug monitoring in patients receiving 50 mg once-daily dosing [1]. The compound's isotopic purity profile (94% d4, minimal d0 interference) ensures that method specificity is not compromised by undeuterated carryover .

Forensic Toxicology and Doping Control Applications Requiring Hair Sample Analysis

For the detection and quantification of bicalutamide and related SARMs/metabolic modulators in alternative matrices such as hair, (R)-Bicalutamide-d4 serves as a validated internal standard [2]. In UHPLC-MS/MS methods validated for hair sample analysis, bicalutamide-D4 enabled intra- and inter-day precision with CV < 20% and matrix effect CV < 20% across a linear range of 0.5-2000 pg/mg [2]. This performance supports forensic and anti-doping applications requiring high sensitivity and robust matrix effect correction in complex biological specimens.

Metabolic Stability and Biotransformation Studies Using Isotopic Tracking

In in vitro metabolic stability assays and biotransformation studies, (R)-Bicalutamide-d4 enables researchers to distinguish parent drug from metabolites via mass spectrometric tracking of the deuterium label . By monitoring the distribution and transformation of the tetradeuterated fluorophenyl moiety, scientists can identify metabolic pathways and sites of biotransformation with higher confidence than possible using unlabeled compound . This application leverages the isotopic label not merely for quantification correction but as a structural probe for mechanistic metabolism studies .

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